molecular formula C20H15ClO B013853 1-Pyrenebutyryl Chloride CAS No. 63549-37-1

1-Pyrenebutyryl Chloride

Cat. No.: B013853
CAS No.: 63549-37-1
M. Wt: 306.8 g/mol
InChI Key: BZRMDRDSRVMJDF-UHFFFAOYSA-N
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Description

1-Pyrenebutyryl Chloride is an organic compound with the molecular formula C20H15ClO. It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of a butyryl chloride group attached to the pyrene moiety. This compound is known for its applications in organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Pyrenebutyryl Chloride can be synthesized through the reaction of 1-pyrenebutyric acid with thionyl chloride or oxalyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and yield. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 1-Pyrenebutyryl Chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the acyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.

    Hydrolysis: In the presence of water or aqueous bases, this compound hydrolyzes to form 1-pyrenebutyric acid.

    Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as hydrazines or hydroxylamines, to form hydrazides or hydroxamic acids.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base like triethylamine or pyridine.

    Hydrolysis: Water or aqueous sodium hydroxide.

    Condensation Reactions: Hydrazines or hydroxylamines in the presence of a base.

Major Products Formed:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

    1-Pyrenebutyric Acid: Formed through hydrolysis.

    Hydrazides and Hydroxamic Acids: Formed through condensation reactions.

Scientific Research Applications

1-Pyrenebutyryl Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including fluorescent dyes and polymers.

    Biology: It is employed in the labeling of biomolecules, such as proteins and nucleic acids, for fluorescence-based detection and imaging studies.

    Industry: It is used in the production of polymeric materials with specific properties, such as enhanced fluorescence or improved mechanical strength.

Comparison with Similar Compounds

    1-Pyrenebutyric Acid: The precursor to 1-Pyrenebutyryl Chloride, differing by the presence of a carboxylic acid group instead of an acyl chloride group.

    4-(1-Pyrene)butanoyl Chloride: A structural isomer with the same molecular formula but different connectivity.

    1-Pyrenylmethyl Chloride: A related compound with a methyl chloride group attached to the pyrene moiety.

Uniqueness: this compound is unique due to its combination of an acyl chloride group and a pyrene moiety. This combination allows it to participate in a wide range of chemical reactions while also imparting fluorescence properties. Its versatility in organic synthesis and material science applications sets it apart from other similar compounds.

Properties

IUPAC Name

4-pyren-1-ylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClO/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRMDRDSRVMJDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392604
Record name 1-Pyrenebutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63549-37-1
Record name 1-Pyrenebutyryl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1-pyrenebutyryl chloride interact with graphene oxide and facilitate glycan enrichment?

A1: this compound functionalizes free graphene oxide (GO) through a π-π stacking interaction between the pyrene moiety and the GO surface []. This interaction allows the acyl chloride groups of this compound to become available for reaction with hydroxyl groups on glycans. The multiple hydroxyl groups present on glycans lead to cross-linking and self-assembly of the functionalized GO sheets (PCGO), resulting in visible aggregation and efficient glycan capture [].

Q2: What are the advantages of using this compound functionalized graphene oxide for glycan enrichment compared to other methods?

A2: This method offers several advantages:

  • High Efficiency: The large surface area of free PCGO and the high reactivity of the acyl chloride groups contribute to efficient glycan capturing [].
  • Visual Monitoring: The cross-linking of PCGO upon glycan binding causes visible aggregation, enabling simple visual monitoring of the enrichment process [].
  • Rapid Enrichment: The method achieves rapid enrichment, with visible aggregation occurring within 30 seconds [].

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